molecular formula C14H8Cl2F3N B12845468 n-[(e)-(2,4-Dichlorophenyl)methylidene]-3-(trifluoromethyl)aniline CAS No. 91283-19-1

n-[(e)-(2,4-Dichlorophenyl)methylidene]-3-(trifluoromethyl)aniline

Cat. No.: B12845468
CAS No.: 91283-19-1
M. Wt: 318.1 g/mol
InChI Key: AHILDFMCWZMNBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Dichlorobenzylidene)-alpha,alpha,alpha-trifluoro-m-toluidine is a chemical compound characterized by the presence of dichlorobenzylidene and trifluoro-m-toluidine groups This compound is part of the Schiff base family, which are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

The synthesis of N-(2,4-Dichlorobenzylidene)-alpha,alpha,alpha-trifluoro-m-toluidine typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and alpha,alpha,alpha-trifluoro-m-toluidine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

N-(2,4-Dichlorobenzylidene)-alpha,alpha,alpha-trifluoro-m-toluidine can undergo various chemical reactions, including:

Scientific Research Applications

N-(2,4-Dichlorobenzylidene)-alpha,alpha,alpha-trifluoro-m-toluidine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-Dichlorobenzylidene)-alpha,alpha,alpha-trifluoro-m-toluidine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit unique properties. These metal complexes can interact with biological molecules, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the nature of the metal complex formed.

Comparison with Similar Compounds

N-(2,4-Dichlorobenzylidene)-alpha,alpha,alpha-trifluoro-m-toluidine can be compared with other Schiff bases and related compounds:

    N-(2,4-Dichlorobenzylidene)-2,5-xylidine: Similar in structure but with different substituents, leading to variations in reactivity and applications.

    N-(2,4-Dichlorobenzylidene)-o-toluidine: Another Schiff base with distinct properties due to the position of the substituents.

    N-(2,4-Dichlorobenzylidene)-m-toluidine: Closely related but with different electronic and steric effects.

These comparisons highlight the uniqueness of N-(2,4-Dichlorobenzylidene)-alpha,alpha,alpha-trifluoro-m-toluidine in terms of its specific substituents and the resulting properties and applications.

Properties

CAS No.

91283-19-1

Molecular Formula

C14H8Cl2F3N

Molecular Weight

318.1 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]methanimine

InChI

InChI=1S/C14H8Cl2F3N/c15-11-5-4-9(13(16)7-11)8-20-12-3-1-2-10(6-12)14(17,18)19/h1-8H

InChI Key

AHILDFMCWZMNBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=CC2=C(C=C(C=C2)Cl)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.